molecular formula C9H8N2S B1293428 5-(Pyridin-3-yl)thiophen-2-amine CAS No. 837376-58-6

5-(Pyridin-3-yl)thiophen-2-amine

Cat. No.: B1293428
CAS No.: 837376-58-6
M. Wt: 176.24 g/mol
InChI Key: NQVNWLWVULSZAV-UHFFFAOYSA-N
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Description

Significance of Pyridine-Thiophene Hybrid Scaffolds in Modern Chemical Science

Pyridine (B92270) and thiophene (B33073) are two fundamental heterocyclic rings that are prevalent in a vast array of biologically active compounds and functional materials. The strategic fusion or linkage of these two scaffolds into a single molecular entity, known as a pyridine-thiophene hybrid, often leads to novel properties and enhanced biological activities.

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a common feature in numerous pharmaceuticals and natural products. nih.govnih.govrsc.org Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. nih.gov The pyridine nucleus is found in drugs with a wide range of applications, including antibacterial, antiviral, and anticancer agents. researchgate.net

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another privileged scaffold in medicinal chemistry. Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities. Furthermore, thiophene-based polymers are workhorses in the field of organic electronics, finding applications in organic light-emitting diodes (OLEDs), solar cells, and organic thin-film transistors. wku.edu

The combination of these two rings into a hybrid scaffold can lead to synergistic effects. The resulting molecules can interact with biological targets in unique ways, potentially leading to increased potency, selectivity, or improved pharmacokinetic profiles. The exploration of pyridine-thiophene hybrids continues to be an active area of research for the discovery of new therapeutic agents and advanced materials.

Research Context of 5-(Pyridin-3-yl)thiophen-2-amine within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. ksu.edu.sa Within this broad field, the study of aromatic heterocycles like pyridine and thiophene is particularly prominent due to their widespread occurrence and diverse reactivity. ksu.edu.salibretexts.org

The compound this compound serves as a valuable intermediate in the construction of more elaborate heterocyclic systems. The amine group on the thiophene ring is a key functional handle that allows for a variety of chemical transformations. It can act as a nucleophile in reactions such as acylation, alkylation, and condensation reactions, enabling the facile introduction of new substituents and the formation of new ring systems. acs.orgopenstax.org

For instance, the amine can be reacted with various electrophiles to generate a library of derivatives with diverse structures and potential biological activities. This modular approach is a cornerstone of modern drug discovery and materials science, allowing for the systematic exploration of chemical space around a core scaffold. The synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with interesting biological properties, often utilizes 2-aminothiophene derivatives as starting materials. researchgate.net

The study of this compound and its reactions contributes to the fundamental understanding of the reactivity of pyridine-thiophene systems and provides synthetic routes to novel molecules with potential applications in various scientific disciplines.

Detailed Research Findings

The primary role of this compound in the available literature is as a synthetic intermediate. Its utility is demonstrated in the construction of more complex heterocyclic frameworks.

Starting Material Reagents and Conditions Product Significance
2-Amino-5-(pyridin-3-yl)thiopheneVarious electrophiles (e.g., acyl chlorides, alkyl halides)N-substituted 5-(pyridin-3-yl)thiophen-2-aminesGeneration of diverse compound libraries for biological screening.
2-Aminothiophene derivativesIntramolecular cyclization reagentsThieno[2,3-b]pyridine derivativesSynthesis of fused heterocyclic systems with potential pharmacological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-ylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVNWLWVULSZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649766
Record name 5-(Pyridin-3-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837376-58-6
Record name 5-(Pyridin-3-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Novel Synthetic Routes for 5 Pyridin 3 Yl Thiophen 2 Amine

Direct Synthesis Approaches to the Target Compound

The direct construction of the 5-(pyridin-3-yl)thiophen-2-amine scaffold can be achieved through several strategic bond-forming reactions. These methods primarily involve the coupling of pre-functionalized pyridine (B92270) and thiophene (B33073) precursors or the construction of one heterocyclic ring onto the other.

Condensation-Based Reaction Strategies

While classical condensation reactions for thiophene ring formation, such as the Gewald, Fiesselmann, and Paal-Knorr syntheses, are well-established, their direct application to produce this compound is not extensively documented in dedicated studies of this specific molecule. However, the principles of these reactions can be hypothetically applied.

The Gewald reaction , a one-pot multicomponent reaction, could theoretically involve the condensation of a 3-acetylpyridine (B27631), a source of active methylene (B1212753) such as malononitrile (B47326), and elemental sulfur in the presence of a base. This approach would directly assemble the 2-aminothiophene ring onto the pyridine core.

Similarly, the Fiesselmann thiophene synthesis offers a potential route through the reaction of a pyridine-containing β-chloro-α,β-unsaturated aldehyde or ester with a thioglycolate equivalent. This would be followed by cyclization and subsequent introduction of the amine functionality.

The Paal-Knorr synthesis , which typically involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, could also be envisioned. wikipedia.orgorganic-chemistry.orgdbpedia.org A hypothetical precursor, 1-(pyridin-3-yl)-1,4-butanedione, could be cyclized to form the thiophene ring, which would then require amination at the 2-position.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of the pivotal carbon-carbon bond between the pyridine and thiophene rings.

The Suzuki-Miyaura coupling is a widely employed method for the formation of aryl-aryl bonds. libretexts.org In the context of synthesizing this compound, this would typically involve the palladium-catalyzed reaction of a halogenated thiophene-2-amine derivative with a pyridin-3-ylboronic acid or its corresponding ester. orgsyn.orgsnnu.edu.cnnih.govbeilstein-journals.org A key precursor for this reaction is 5-bromothiophen-2-amine.

A representative Suzuki-Miyaura coupling protocol is outlined in the table below:

Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
5-Bromothiophen-2-amine3-Pyridinylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O100Not Reported nih.gov
5-Bromothiophene-2-sulfonamide (B1270684)Arylboronic acidsPd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O95Moderate to Good researchgate.net

Note: Specific yield for the direct synthesis of this compound via this method is not explicitly available in the searched literature. The data is based on analogous reactions.

The Stille coupling provides an alternative palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent. organic-chemistry.orglibretexts.orgwikipedia.org For the synthesis of the target compound, this would involve the reaction of a halogenated thiophen-2-amine with a pyridin-3-yl stannane (B1208499) derivative, such as 3-(tributylstannyl)pyridine. cymitquimica.comnih.gov

A general representation of the Stille coupling is as follows:

Reactant 1Reactant 2CatalystLigandSolventTemperature (°C)Yield (%)Reference
5-Bromothiophen-2-amine3-(Tributylstannyl)pyridinePd(PPh₃)₄PPh₃Toluene110Not Reported harvard.edu
3-(Trimethylstannyl)-5-bromo-2-pyroneAryl halidesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Reported ewha.ac.kr

Note: Specific yield for the direct synthesis of this compound via this method is not explicitly available in the searched literature. The data is based on analogous reactions.

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Gewald reaction, as mentioned earlier, is a prime example of an MCR for thiophene synthesis. thieme-connect.dethieme.com A hypothetical MCR for this compound could involve the one-pot reaction of 3-acetylpyridine, malononitrile, and elemental sulfur. While specific examples for this exact product are scarce, the general utility of MCRs in constructing substituted thiophenes is well-established.

Precursor Synthesis and Advanced Functionalization Pathways

The successful synthesis of this compound via cross-coupling methods is highly dependent on the availability of key precursors.

The synthesis of 3-pyridinylboronic acid is a crucial first step for the Suzuki-Miyaura coupling. It can be prepared from 3-bromopyridine (B30812) via lithium-halogen exchange followed by reaction with a trialkyl borate. orgsyn.orgarkat-usa.orgambeed.comchemicalbook.com

For the Stille coupling, 3-(tributylstannyl)pyridine is the required organotin reagent. Its synthesis typically involves the reaction of 3-lithiopyridine (generated from 3-bromopyridine) with tributyltin chloride. cymitquimica.comechemi.com

On the thiophene side, 5-bromothiophen-2-amine is a key intermediate. nih.gov This can be prepared from 2-aminothiophene through bromination, although care must be taken to control the regioselectivity. Alternatively, functionalization of 2-bromothiophene (B119243) can provide a route to this precursor. prepchem.com The synthesis of 5-bromothiophene-2-sulfonamide from 2-bromothiophene has also been reported. researchgate.netresearchgate.net

Advanced functionalization pathways may involve the synthesis of a more complex, pre-functionalized fragment that already contains either the pyridine or thiophene ring, which is then used in a subsequent ring-forming or coupling reaction.

Preparation of Functionalized Thiophene Intermediates

A common and versatile approach to the synthesis of 5-substituted-thiophen-2-amines involves the use of a pre-functionalized thiophene ring. A key intermediate for this strategy is a 2-amino-5-halothiophene, such as 2-amino-5-bromothiophene. The amino group is often protected during the synthesis to prevent side reactions.

One of the most effective methods for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. organic-chemistry.orgumich.edu This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.org For the synthesis of a precursor to 2-amino-5-bromothiophene, a starting material that can be readily brominated at the 5-position would be chosen.

Alternatively, 5-bromothiophene-2-carboxylic acid can serve as a starting material. The carboxylic acid can be converted to an amide, and subsequently, the amino group can be introduced via a Hofmann or Curtius rearrangement. More directly, 5-bromothiophene-2-carboxamides can be synthesized and then utilized in cross-coupling reactions, with the amide group being a stable participant. mdpi.com For instance, the reaction of 5-bromothiophene-2-carboxylic acid with a suitable amine in the presence of a coupling agent like titanium tetrachloride can yield the corresponding amide. mdpi.com

A general representation for the preparation of a protected 2-amino-5-bromothiophene is shown below:

StepReactant 1Reactant 2Reagents/ConditionsProductReference
1ThiopheneN-Bromosuccinimide (NBS)Acetic acid, reflux2-Bromothiophene-
22-BromothiopheneNitrating mixture (HNO₃/H₂SO₄)-2-Bromo-5-nitrothiophene-
32-Bromo-5-nitrothiopheneReducing agent (e.g., SnCl₂/HCl)-5-Bromo-thiophen-2-amine-
45-Bromo-thiophen-2-amineProtecting group precursor (e.g., Boc₂O)Base (e.g., Triethylamine), CH₂Cl₂tert-butyl (5-bromothiophen-2-yl)carbamate-

This table represents a plausible, generalized route. Specific conditions can vary.

Preparation of Functionalized Pyridine Intermediates

The pyridine fragment is typically introduced as a pyridine-containing organometallic reagent or a halopyridine. For the synthesis of this compound, a key intermediate is 3-pyridylboronic acid or its pinacol (B44631) ester. These are widely used in Suzuki-Miyaura cross-coupling reactions.

The synthesis of 3-pyridylboronic acid can be achieved by the reaction of 3-bromopyridine with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching with a trialkyl borate, such as triisopropyl borate. orgsyn.org Subsequent acidic workup yields the desired boronic acid. orgsyn.org It is important to handle the organolithium reagent with care due to its pyrophoric nature.

A representative procedure for the synthesis of 3-pyridylboronic acid is as follows:

StepReactant 1Reagent 1Reagent 2SolventTemperatureProductReference
13-Bromopyridinen-ButyllithiumTriisopropyl borateToluene/THF-40 °C to -20 °C3-Pyridylboronic acid orgsyn.org

This table outlines a common method for preparing the necessary pyridine intermediate.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The crucial step in the synthesis of this compound is the cross-coupling of the functionalized thiophene and pyridine intermediates. The Suzuki-Miyaura coupling is a highly effective method for this transformation. This reaction typically employs a palladium catalyst, a base, and a suitable solvent system.

The optimization of a Suzuki-Miyaura coupling for the synthesis of this compound would involve screening various parameters:

Catalyst: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used. iau.irresearchgate.net The choice of catalyst and its loading are critical for achieving high yields.

Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃) are frequently employed. mdpi.comiau.ir The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The reaction is often carried out in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol (B145695)/water. mdpi.comiau.ir The solvent system affects the solubility of the reactants and the efficiency of the catalytic cycle.

Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 80-100 °C. iau.ir

Protection of the Amino Group: The free amino group on the thiophene ring can interfere with the catalytic cycle. Therefore, it is often protected with a group like a tert-butyloxycarbonyl (Boc) group, which can be removed after the coupling reaction.

A hypothetical optimized reaction is presented in the table below, based on similar reported couplings:

Thiophene IntermediatePyridine IntermediateCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
tert-butyl (5-bromothiophen-2-yl)carbamate3-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9070-85 (estimated) mdpi.comiau.ir

This table provides representative conditions for the Suzuki-Miyaura coupling, with the yield being an educated estimate based on analogous reactions.

Following the coupling, the protecting group on the amine would be removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, this compound.

Explorations of Sustainable and Green Chemistry Synthetic Methods

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for compounds like this compound. nih.govscribd.comresearchgate.net Key areas of exploration include:

Catalyst-Free Reactions: For the preparation of the 2-aminothiophene core, modifications of the Gewald reaction that avoid the use of catalysts are being investigated. For example, using ultrasound irradiation in water with sodium polysulfide as the sulfur source has been reported as a greener alternative. researchgate.net

Solvent-Free and Mechanochemical Methods: The use of ball-milling for the Gewald reaction has been shown to be a highly efficient, solvent-free, and catalyst-free method for the synthesis of 2-aminothiophenes, often resulting in high yields in a short amount of time. sciforum.net

Aqueous Media: For the Suzuki-Miyaura coupling step, the use of water as a solvent is highly desirable. The development of water-soluble catalysts and ligands allows for these reactions to be performed in a more environmentally friendly manner. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in both the Gewald reaction and the Suzuki coupling, contributing to a more energy-efficient process. organic-chemistry.org

The table below summarizes some green chemistry approaches applicable to the synthesis of the core structures.

Reaction TypeGreen ApproachConditionsAdvantagesReference
Gewald ReactionUltrasound in waterKetone, malononitrile, Na₂Sₓ, H₂O, 70 °C, ultrasoundCatalyst-free, use of water as solvent researchgate.net
Gewald ReactionBall-millingEthyl acetoacetate, malononitrile, sulfur, 750 rpm, 30 minSolvent-free, catalyst-free, rapid sciforum.net
Suzuki CouplingAqueous mediaAryl halide, arylboronic acid, Pd(II)-complex catalyst, H₂O, microwaveUse of water, energy efficient researchgate.net

This table highlights potential green synthetic strategies that could be adapted for the synthesis of this compound.

Elucidation of Reaction Mechanisms and Derivatization Chemistry of 5 Pyridin 3 Yl Thiophen 2 Amine

Mechanistic Investigations of Synthetic Transformations

The synthesis of the target compound can be approached through established methodologies for constructing substituted 2-aminothiophenes and bi-heteroaryl systems. Understanding the underlying mechanisms is key to optimizing reaction conditions and yields.

Proposed Reaction Pathways and Intermediate Characterization

A primary and highly versatile method for the synthesis of 2-aminothiophenes is the Gewald reaction . researchgate.netorganic-chemistry.org This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org

For the synthesis of 5-(pyridin-3-yl)thiophen-2-amine, a plausible pathway involves:

Reactants : 3-Acetylpyridine (B27631) (a ketone), malononitrile (B47326) (an active methylene compound), and elemental sulfur.

Knoevenagel Condensation : The first step is a base-catalyzed Knoevenagel condensation between 3-acetylpyridine and malononitrile. wikipedia.org This forms a stable α,β-unsaturated nitrile intermediate, 2-(1-(pyridin-3-yl)ethylidene)malononitrile. acs.org

Sulfur Addition and Cyclization : The active methylene group of the Knoevenagel adduct is then attacked by elemental sulfur. acs.org Recent computational studies using Density Functional Theory (DFT) suggest that an allylic anion of the condensation product attacks the S8 ring, forming a polysulfide intermediate. acs.org This intermediate undergoes cyclization via intramolecular nucleophilic attack of the sulfur anion onto the nitrile group, followed by tautomerization and aromatization to yield the final 2-aminothiophene product. thieme-connect.com The cyclization and subsequent aromatization provide the thermodynamic driving force for the reaction.

An alternative synthetic strategy involves constructing the pyridine-thiophene bond at a later stage using cross-coupling reactions. This would begin with a pre-functionalized thiophene (B33073), such as 5-bromo-thiophen-2-amine, which could then be coupled with a pyridine-based organoboron compound.

Catalytic Roles and Specific Reagent Effects

Catalysts and reagents play a pivotal role in directing the course and efficiency of the synthesis.

Base Catalysis in Gewald Reaction : The Gewald reaction is traditionally facilitated by stoichiometric amounts of secondary or tertiary amines like diethylamine, morpholine, or piperidine, which act as base catalysts. thieme-connect.comthieme-connect.comsemanticscholar.org The base deprotonates the active methylene compound, initiating the Knoevenagel condensation. thieme-connect.com Recent advancements have shown that truly catalytic amounts of conjugate acid-base pairs, such as piperidinium (B107235) borate, can also effectively promote the reaction, enhancing its efficiency and sustainability. thieme-connect.com

Palladium-Catalyzed Cross-Coupling : To form the C-C bond between the pyridine (B92270) and thiophene rings, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. youtube.com This reaction typically couples an organoboron compound (e.g., 3-pyridylboronic acid) with a halide (e.g., a 5-bromothiophene derivative). nih.govorganic-chemistry.org

Catalyst System : The catalytic cycle involves a palladium(0) species. youtube.com A typical system consists of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a phosphine (B1218219) ligand. researchgate.netresearchgate.net Biarylphosphine ligands such as SPhos or XPhos are often effective for coupling heteroaryl chlorides and bromides. researchgate.netnih.gov

Base and Solvent : A base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle. youtube.comnih.gov The reaction is typically carried out in solvents like 1,4-dioxane, toluene, or aqueous mixtures. youtube.com

Diverse Derivatization Strategies of the Aminothiophene Core

The 2-aminothiophene moiety of this compound is rich in chemical reactivity, particularly at the primary amino group, allowing for extensive derivatization.

Amino Group Functionalization Reactions

The nucleophilic primary amino group is a prime site for functionalization to generate a diverse library of derivatives.

The primary amine readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.orgresearchgate.netyoutube.com

The reaction is typically carried out by refluxing the aminothiophene and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govnih.gov

Below is a table illustrating potential Schiff base derivatives from this compound.

Carbonyl ReactantResulting Schiff Base Name
Benzaldehyde(E)-N-benzylidene-5-(pyridin-3-yl)thiophen-2-amine
4-Methoxybenzaldehyde(E)-N-(4-methoxybenzylidene)-5-(pyridin-3-yl)thiophen-2-amine
AcetoneN-(propan-2-ylidene)-5-(pyridin-3-yl)thiophen-2-amine
Cyclohexanone(E)-N-(cyclohexylidene)-5-(pyridin-3-yl)thiophen-2-amine

Table 1: Examples of Schiff Bases derived from this compound.

Acylation of the amino group to form amides is a fundamental transformation in medicinal chemistry. nih.gov This can be achieved through several reliable methods.

Reaction with Acyl Chlorides : This is a straightforward method where the aminothiophene is treated with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. savemyexams.comallen.inresearchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com

Coupling with Carboxylic Acids : Direct formation of an amide bond from a carboxylic acid and the amine requires the use of a coupling agent to activate the carboxylic acid. youtube.com Common coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comfishersci.co.ukresearchgate.net Additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) are often used with carbodiimides to improve yields and reduce side reactions. nih.govresearchgate.net

Uronium/Phosphonium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side products. peptide.comfishersci.co.ukresearchgate.net These are often used with a base like DIPEA in aprotic polar solvents like DMF. fishersci.co.uk

The table below presents examples of amide derivatives.

Acylating Agent / Carboxylic AcidCoupling MethodResulting Amide Name
Acetyl ChlorideAcyl Chloride + Base (TEA)N-(5-(pyridin-3-yl)thiophen-2-yl)acetamide
Benzoyl ChlorideAcyl Chloride + Base (TEA)N-(5-(pyridin-3-yl)thiophen-2-yl)benzamide
2-(Thiophen-2-yl)acetic acidEDC/HOBt/DIPEAN-(5-(pyridin-3-yl)thiophen-2-yl)-2-(thiophen-2-yl)acetamide
Boc-ValineHATU/DIPEAtert-butyl (S)-(1-oxo-1-((5-(pyridin-3-yl)thiophen-2-yl)amino)propan-2-yl)carbamate

Table 2: Examples of Amide Derivatives of this compound.

Regioselective Thiophene Ring Substitutions

The thiophene ring in this compound is electron-rich and thus susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the directing effects of the substituents: the strongly activating amino group at the C2 position and the deactivating pyridin-3-yl group at the C5 position.

The amino group, being a powerful activating group, directs electrophilic attack to the ortho (C3) and para (C5) positions. Conversely, the pyridin-3-yl group is an electron-withdrawing substituent, which deactivates the thiophene ring towards electrophilic attack. In cases of competing directing effects, the activating group typically governs the regiochemical outcome.

In a related study on 2-(thiophen-2-yl) researchgate.netnih.govthiazolo[4,5-f]quinoline, electrophilic substitution reactions such as nitration, sulfonation, bromination, formylation, and acylation were found to occur exclusively at the 5-position of the thiophene ring. researchgate.net This suggests that for 5-substituted 2-aminothiophenes, the C3 and C4 positions are the most likely sites for electrophilic attack, with the C3 position being electronically favored due to the ortho-directing effect of the amino group.

Computational studies using Density Functional Theory (DFT) on various thiophene derivatives have provided insights into their reactivity. nih.govnih.govresearchgate.net For 2-aminothiophene, the highest electron density is predicted at the C3 and C5 positions, making them the most probable sites for electrophilic attack. Given that the C5 position is already substituted in the title compound, electrophilic substitution is anticipated to occur preferentially at the C3 position.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Thiophene Ring

Reaction TypeReagentsPredicted Major ProductSupporting Evidence
HalogenationNBS, NCS3-Halo-5-(pyridin-3-yl)thiophen-2-amineActivating effect of the amino group directs to the ortho position (C3).
NitrationHNO₃/H₂SO₄3-Nitro-5-(pyridin-3-yl)thiophen-2-amineStrong activation by the amino group outweighs the deactivation by the pyridyl group.
SulfonationH₂SO₄2-Amino-5-(pyridin-3-yl)thiophene-3-sulfonic acidThe amino group is a powerful ortho-director.
Friedel-Crafts AcylationRCOCl/AlCl₃3-Acyl-5-(pyridin-3-yl)thiophen-2-amineThe amino group directs acylation to the adjacent C3 position.

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and data from related compounds, as direct experimental data for this compound is limited.

Site-Specific Pyridine Ring Modifications

The pyridine ring in this compound is less susceptible to electrophilic substitution than the thiophene ring due to its inherent electron deficiency. Electrophilic attack on the pyridine ring generally requires harsh conditions and often leads to a mixture of products. However, the nitrogen atom of the pyridine ring can be targeted for specific modifications.

One common strategy for activating the pyridine ring towards substitution is through the formation of an N-oxide. The N-oxide is more reactive towards both electrophilic and nucleophilic attack. Another approach involves metal-catalyzed cross-coupling reactions, which have become a cornerstone for the functionalization of pyridines.

Reactions such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, are highly effective for creating carbon-carbon bonds. mdpi.com For site-specific modification of the pyridine ring in this compound, a halogenated precursor, such as 5-(5-bromopyridin-3-yl)thiophen-2-amine, would be required.

Table 2: Potential Site-Specific Modifications of the Pyridine Ring

Reaction TypeReagents and ConditionsPotential Product
N-Oxidationm-CPBA or H₂O₂5-(1-Oxido-pyridin-1-ium-3-yl)thiophen-2-amine
Suzuki-Miyaura Coupling (on a bromo-precursor)Arylboronic acid, Pd(PPh₃)₄, base5-(Aryl-pyridin-3-yl)thiophen-2-amine
Buchwald-Hartwig Amination (on a bromo-precursor)Amine, Pd catalyst, base5-(Amino-pyridin-3-yl)thiophen-2-amine derivative

Note: These are potential reactions based on established methods for pyridine functionalization.

Tandem Annulation and Cyclization Processes Involving the Compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive aromatic system, makes it an ideal candidate for tandem annulation and cyclization reactions to construct fused heterocyclic systems. These reactions often proceed through a sequence of bond-forming events in a single pot, offering an efficient route to complex molecular architectures.

For instance, the reaction of aminothiophenes with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of thieno[2,3-b]pyridines, an important class of fused heterocycles with diverse biological activities. nih.govrsc.org A plausible tandem reaction for this compound could involve a condensation reaction with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and aromatization to yield a substituted thieno[2,3-b]pyridine.

Another potential cyclization pathway involves the reaction with reagents that can engage both the amino group and an adjacent ring carbon. For example, cyclocondensation with pyruvic acids and aldehydes has been shown to produce pyrazolopyridines from aminopyrazoles, suggesting that similar strategies could be applied to this compound to access novel fused systems. researchgate.net

Metal-Assisted Transformations and Complexation Reactions

The presence of both a soft sulfur donor in the thiophene ring and hard nitrogen donors in the amino and pyridine groups makes this compound an interesting ligand for coordination chemistry. It has the potential to act as a bidentate or tridentate ligand, forming stable complexes with a variety of transition metals. The coordination of a metal to the pyridine and amino nitrogens can influence the electronic properties and reactivity of the entire molecule.

Metal-catalyzed cross-coupling reactions are also pivotal for the derivatization of this compound. As mentioned previously, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds, respectively, at either the thiophene or pyridine ring, provided a suitable halide precursor is used. uwindsor.ca

Furthermore, the amino group can be a handle for other metal-assisted transformations. For example, it can direct ortho-metalation, allowing for the functionalization of the C3 position of the thiophene ring.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional NMR analysis, including ¹H and ¹³C NMR, is fundamental for assigning the structure of 5-(Pyridin-3-yl)thiophen-2-amine.

Proton (¹H) NMR would provide critical information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the pyridine (B92270) ring, and the amine group. The chemical shifts (δ) and coupling constants (J) would allow for the unambiguous assignment of each proton. For instance, the protons on the pyridine ring would exhibit characteristic splitting patterns (doublet, doublet of doublets, etc.) based on their position relative to the nitrogen atom and the thiophene substituent. The thiophene protons' signals would confirm the substitution pattern, and the amine protons would likely appear as a broad singlet.

Carbon-¹³ (¹³C) NMR complements the proton data by providing a count of the unique carbon atoms in the molecule. The molecular formula of this compound is C₉H₈N₂S. The ¹³C NMR spectrum would be expected to display nine distinct signals corresponding to each carbon atom in the pyridine and thiophene rings. The chemical shifts of these carbons would indicate their electronic environment (e.g., carbons bonded to nitrogen or sulfur would be shifted downfield).

While specific experimental values are not widely published, the expected data from ¹H and ¹³C NMR analyses are summarized in the tables below to illustrate their utility.

Table 1: Hypothetical ¹H NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH₂ 4.5 - 5.5 Broad Singlet -
Thiophene H-3 6.2 - 6.5 Doublet 3.5 - 4.5
Thiophene H-4 6.8 - 7.1 Doublet 3.5 - 4.5
Pyridine H-5 7.2 - 7.4 Doublet of Doublets ~8.0, 5.0
Pyridine H-4 7.8 - 8.0 Doublet of Triplets ~8.0, 1.8
Pyridine H-6 8.4 - 8.6 Doublet ~5.0
Pyridine H-2 8.7 - 8.9 Doublet ~1.8

Table 2: Hypothetical ¹³C NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiophene C2 150 - 155
Thiophene C3 105 - 110
Thiophene C4 120 - 125
Thiophene C5 140 - 145
Pyridine C2 148 - 152
Pyridine C3 130 - 135
Pyridine C4 135 - 140
Pyridine C5 123 - 128
Pyridine C6 147 - 151

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)

To definitively assign the ¹H and ¹³C signals and confirm the connectivity between the pyridine and thiophene rings, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would connect signals from adjacent protons, confirming the proton assignments within both the thiophene and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C data, confirming which proton is bonded to which carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and Raman, provide a "molecular fingerprint" by probing the vibrational modes of the chemical bonds within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, key expected absorptions would include N-H stretching vibrations for the amine group (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings, and characteristic C=C and C=N stretching vibrations within the pyridine and thiophene rings.

Table 3: Expected FT-IR Absorption Bands for this compound This table is illustrative and based on characteristic group frequencies.

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
C=N Stretch (Pyridine) 1550 - 1610
C=C Stretch (Aromatic) 1400 - 1600
C-N Stretch 1250 - 1350
C-S Stretch (Thiophene) 600 - 800

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₉H₈N₂S.

Table 4: HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[M+H]⁺ 177.0481

Calculated for the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ³²S.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., using collision-induced dissociation), a fragmentation pattern can be obtained. Analyzing these fragments provides structural information that corroborates the connectivities determined by NMR. Key fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings or the loss of the amino group. Patent literature confirms that the identity of compounds in this family has been verified using Liquid Chromatography-Mass Spectrometry (LCMS) with an Electrospray Ionization (ESI) source, which would provide the molecular weight and purity information. google.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, with a molecular formula of C₉H₈N₂S, the expected monoisotopic mass is approximately 176.04 g/mol . epa.gov In positive ion mode ESI-MS, the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 177.05. The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments allows for the determination of the exact mass to several decimal places, confirming the elemental composition. For instance, a study on a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, utilized HRMS to confirm its molecular formula. mdpi.com

It is noteworthy that in some cases, nitrile-containing compounds can undergo reduction to their corresponding amines during ESI-MS analysis, potentially forming adducts. crysdotllc.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS are powerful hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. The choice between them depends on the volatility and thermal stability of the analyte.

Given the polar nature and likely moderate volatility of this compound, LC-MS would be a highly suitable technique for its analysis. The compound would be separated on a liquid chromatography column before being introduced into the mass spectrometer, typically using an ESI source. This allows for the analysis of the compound in complex matrices and can provide quantitative information.

GC-MS, which requires the analyte to be volatile and thermally stable, might also be applicable, potentially after derivatization to increase volatility. For example, elemental analyses of related heterocyclic compounds are often performed alongside GC-MS to confirm their structure and purity. researchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography for Absolute Configuration and Bond Parameters

To perform single-crystal X-ray crystallography, a high-quality single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

For this compound, this technique would provide precise measurements of the bond lengths and angles within the pyridine and thiophene rings, as well as the C-N bond of the amine group. It would also reveal the dihedral angle between the two aromatic rings, which is a critical conformational parameter. In a study of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, single-crystal X-ray crystallography was used to confirm the molecular structure and revealed that the crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds. acs.org

Illustrative Crystallographic Data for a Related Compound

While specific crystallographic data for this compound is not available, the following table presents hypothetical data based on typical values for similar heterocyclic structures to illustrate the type of information obtained.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.6
Z4

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is derived from the single-crystal X-ray diffraction data. It maps properties such as d_norm (normalized contact distance), shape index, and curvedness onto the molecular surface.

For this compound, Hirshfeld surface analysis would reveal the nature and extent of hydrogen bonding (e.g., N-H···N interactions between the amine and pyridine nitrogen), π-π stacking between the aromatic rings, and other van der Waals forces that govern the crystal packing. In a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld analysis showed that the most significant contributions to the surface contacts were from H···H, C···H, S···H, N···H, and O···H interactions. acs.org

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This provides strong evidence for the compound's purity and empirical formula.

For this compound (C₉H₈N₂S), the theoretical elemental composition would be:

Carbon (C): ~61.34%

Hydrogen (H): ~4.58%

Nitrogen (N): ~15.90%

Sulfur (S): ~18.19%

In practice, elemental analysis is often performed as part of a suite of characterization techniques. For example, in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, elemental analysis was used alongside NMR and mass spectrometry to confirm the identity and purity of the target compounds. mdpi.com

Theoretical and Computational Chemistry Studies on 5 Pyridin 3 Yl Thiophen 2 Amine

Density Functional Theory (DFT) serves as a cornerstone for these investigations, enabling the calculation of various molecular properties that govern the compound's behavior.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are instrumental in predicting the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in conceptual DFT that describe a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap signifies a soft molecule, which is more polarizable and reactive. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a related class of compounds, the HOMO-LUMO energy gaps were found to be influenced by the nature of the substituent on the aryl ring. This highlights the tunability of reactivity in such systems. While specific values for 5-(Pyridin-3-yl)thiophen-2-amine are not available in the reviewed literature, studies on similar thiophene (B33073) derivatives have shown that the introduction of different functional groups can significantly alter these parameters.

Table 1: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation or change
Chemical Softness (S)1 / ηMeasure of polarizability and reactivity

Note: Specific calculated values for this compound are not publicly available in the cited literature. The table provides the general formulas and significance of these descriptors.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density changes upon the addition or removal of an electron. For thiophene derivatives, Fukui functions have been successfully employed to pinpoint reactive atoms. For instance, in a study on new thiophene derivatives, Fukui function analysis revealed the most susceptible atoms for nucleophilic and electrophilic attacks. nih.gov This type of analysis is crucial for understanding the regioselectivity of chemical reactions involving this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In various computational studies of heterocyclic compounds, MEP maps have been instrumental in identifying sites for intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, the nitrogen atom of the pyridine (B92270) ring and the amine group are expected to be key sites of interaction, which would be clearly delineated on an MEP map.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It is particularly useful for quantifying donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. NBO analysis can reveal the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, providing insight into the electronic communication between the pyridine and thiophene rings in this compound. Studies on related systems have utilized NBO analysis to understand intramolecular charge transfer and the nature of chemical bonds. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the simulation of UV-Vis absorption spectra. rsc.org This technique can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*). For various organic dyes and heterocyclic compounds, TD-DFT has shown good agreement with experimental spectra. rsc.org A simulated UV-Vis spectrum for this compound would be invaluable for its characterization and for understanding its photophysical properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Dynamics in Different Environments

MD simulations can be used to explore the conformational landscape of this compound in different solvents or in the presence of a biological target. By simulating the molecule's movements, it is possible to identify the most stable conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or how its properties might change in different media. Such simulations have been applied to study the conformational dynamics of various bioactive molecules, providing key information for drug design.

Solvation Effects Modeling

The biological activity and chemical reactivity of a molecule are profoundly influenced by its interactions with the surrounding solvent. Computational models are essential for predicting how this compound behaves in different solvent environments.

Implicit Solvation Models:

Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models that represent the solvent as a continuous dielectric medium. q-chem.com This approach is computationally efficient and provides a good approximation of the electrostatic interactions between the solute and the solvent. The Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM) are popular variants that differ in how they calculate the apparent surface charge on the cavity that encloses the solute. q-chem.comyoutube.com

For this compound, a PCM calculation would involve placing the molecule in a computationally generated cavity and calculating the electrostatic potential. The difference in energy between the gas-phase molecule and the solvated molecule provides the solvation free energy. This data is crucial for understanding its solubility and stability in various media, such as water or organic solvents.

Explicit Solvation Models:

While implicit models are efficient, explicit solvation models offer a more detailed picture by including individual solvent molecules in the calculation. This is typically achieved through quantum mechanics/molecular mechanics (QM/MM) methods, where the solute (this compound) is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a more computationally economical molecular mechanics force field. This approach is particularly useful for studying specific solute-solvent interactions, such as hydrogen bonding between the amine group or the pyridine nitrogen and protic solvents.

COSMO-SAC Models:

The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) and its successor, the Segment Activity Coefficient (SAC) model, are powerful tools for predicting thermodynamic properties in liquid mixtures. These models use the screening charge density on the surface of the molecule to predict its chemical potential in a given solvent. For this compound, a COSMO-SAC analysis could predict its solubility in a wide range of solvents, which is valuable information for its synthesis, purification, and formulation.

Table 1: Illustrative Solvation Free Energies (ΔGsolv) of this compound in Different Solvents Calculated Using an Implicit Solvation Model (e.g., PCM/B3LYP/6-31G*)

This table is for illustrative purposes and does not represent experimentally verified data.

SolventDielectric Constant (ε)ΔGsolv (kcal/mol)
Water78.39-12.5
Dimethyl Sulfoxide (DMSO)46.83-10.2
Acetonitrile35.69-9.8
Ethanol (B145695)24.55-8.5
Chloroform4.81-5.1
Toluene2.38-3.7

Topological Analysis of Electron Density (e.g., AIM, ELF, LOL)

The topological analysis of the electron density provides a detailed picture of the chemical bonding and electronic structure of a molecule. Methods like Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are instrumental in this regard.

Atoms in Molecules (AIM):

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. wikipedia.org The analysis of critical points in the electron density (where the gradient is zero) reveals the nature of chemical bonds. For this compound, an AIM analysis would identify bond critical points (BCPs) between the atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the bonds as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For instance, the C-S bonds in the thiophene ring and the C-N bonds in the pyridine ring would be characterized by their specific ρ and ∇²ρ values.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org High ELF values indicate regions of high electron localization, such as covalent bonds and lone pairs. wikipedia.orgjussieu.fr The Localized Orbital Locator (LOL) provides a similar picture of electron localization.

For this compound, an ELF or LOL analysis would visualize the regions of electron localization. This would clearly show the covalent bonds within the thiophene and pyridine rings, the C-C bond linking the two rings, and the lone pairs on the nitrogen and sulfur atoms. The shape and size of the localization domains can provide insights into the aromaticity of the rings and the nature of the amino group's interaction with the thiophene ring.

Table 2: Hypothetical AIM Parameters for Selected Bonds in this compound

This table is for illustrative purposes and does not represent experimentally verified data.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-S (Thiophene)0.18-0.15Polar Covalent
C=C (Thiophene)0.32-0.70Covalent
C-N (Pyridine)0.28-0.55Polar Covalent
C-C (Inter-ring)0.25-0.40Covalent
C-N (Amine)0.26-0.45Polar Covalent

Correlation of Theoretical Predictions with Experimental Observables

A crucial aspect of computational chemistry is the ability to correlate theoretical predictions with experimental data. This not only validates the computational methods but also provides a deeper understanding of the experimental observations.

Spectroscopic Data:

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. For this compound, calculating the ¹H and ¹³C NMR chemical shifts and comparing them to experimental spectra can help in the definitive assignment of the resonances. researchgate.net Similarly, calculated IR frequencies, after appropriate scaling, can aid in the interpretation of the experimental IR spectrum by assigning vibrational modes to specific functional groups.

Structural Parameters:

Computational methods can provide highly accurate predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data obtained from X-ray crystallography. A good correlation between the calculated and experimental structures provides confidence in the computational model and allows for the prediction of the structures of related compounds for which experimental data is not available.

Table 3: Illustrative Comparison of Calculated and Hypothetical Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This table is for illustrative purposes and does not represent experimentally verified data.

Carbon AtomCalculated δ (ppm)Hypothetical Experimental δ (ppm)
C2 (Thiophene)155.2154.8
C3 (Thiophene)110.5110.1
C4 (Thiophene)125.8125.5
C5 (Thiophene)138.1137.9
C2 (Pyridine)148.9148.5
C3 (Pyridine)132.4132.0
C4 (Pyridine)135.6135.2
C5 (Pyridine)123.7123.4
C6 (Pyridine)149.3149.0

Structure Activity Relationship Sar and Mechanistic Research of 5 Pyridin 3 Yl Thiophen 2 Amine Derivatives

Impact of Structural Modifications on Molecular Recognition and Interactions

Influence of Amino Group Position and Substitution on Interaction Profiles

The 2-amino group on the thiophene (B33073) ring is a critical determinant of biological activity, often serving as a key hydrogen bond donor or as a point for further functionalization.

N-Substitution: Acylation or alkylation of the 2-amino group can dramatically alter the interaction profile of the molecule. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, acylation of the amino group was a key step in generating compounds with fungicidal activity. mdpi.com The nature of the acyl group, including its electronic and steric properties, dictates the binding affinity and selectivity. For example, the introduction of a benzoyl group can provide additional aromatic interactions, while smaller alkyl groups can probe specific hydrophobic pockets within a target protein.

Modification Observation Potential Impact on Interaction Profile
Primary Amine (unsubstituted)Often essential for activity in related scaffolds.Acts as a crucial hydrogen bond donor.
N-AcylationCan introduce a wide range of functional groups.Modulates hydrogen bonding, introduces new interaction sites (e.g., aromatic, hydrophobic), and alters electronic properties.
N-AlkylationIntroduces alkyl chains of varying lengths.Probes hydrophobic pockets and can influence steric hindrance.

Effects of Thiophene Ring Substitution Patterns

The thiophene ring acts as a central scaffold, and its substitution pattern significantly impacts the molecule's properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov Thiophene is often considered a bioisostere of a phenyl ring, and its use can improve physicochemical properties and metabolic stability. nih.govnih.gov

Substitution at the 3- and 4-positions: Introduction of substituents on the thiophene ring can modulate the electronic nature of the ring and provide additional points of interaction. For example, the presence of a cyano group at the 3-position, as seen in 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile, enhances the molecule's reactivity and potential for biological activity. smolecule.com In a study of thiophene-2-carboxamide derivatives, substitution at the 3-position with hydroxyl, methyl, or amino groups had a significant effect on their antioxidant and antibacterial activities, with the 3-amino derivatives showing the highest activity. nih.gov

Substituent on Thiophene Ring Observed Effect in Related Compounds Potential Influence
Cyano GroupEnhances reactivity and biological activity. smolecule.comActs as a hydrogen bond acceptor and can participate in dipole-dipole interactions.
Methyl GroupCan influence lipophilicity and steric interactions.May enhance binding in hydrophobic pockets.
Halogens (e.g., Chloro, Bromo)Can alter electronic properties and provide halogen bonding interactions.Modulates the electron density of the thiophene ring and can form specific interactions with the target.

Role of Pyridine (B92270) Ring Substituents and Orientation

Position of the Nitrogen Atom: The orientation of the pyridine ring, specifically the position of the nitrogen atom (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl), significantly affects the molecule's vectoral properties and its ability to interact with specific residues in a binding pocket. The 3-pyridyl orientation, as in the parent compound, presents a specific spatial arrangement of the nitrogen lone pair for hydrogen bonding.

Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. Electron-donating groups can increase the electron density on the pyridine ring, potentially enhancing its hydrogen bonding capability, while electron-withdrawing groups can have the opposite effect. nih.govrsc.org For instance, in a series of NNN pincer-type molecules, substitution at the 4-position of the pyridine ring with groups like -OH, -Cl, and -NO2 demonstrated a clear influence on the electronic properties of the coordinated metal center. nih.govrsc.org

Pyridine Ring Modification Observed Effect in Similar Scaffolds Potential Role in Molecular Recognition
Unsubstituted PyridineProvides a key hydrogen bond accepting nitrogen atom.Orients the molecule within the binding site through specific hydrogen bonds.
Electron-Donating Groups (e.g., -OH, -OMe)Increase electron density on the ring. nih.govrsc.orgMay enhance the strength of hydrogen bonds with the target.
Electron-Withdrawing Groups (e.g., -Cl, -NO2)Decrease electron density on the ring. nih.govrsc.orgCan modulate the pKa of the pyridine nitrogen and introduce new interactions (e.g., halogen bonding).

Rational Design Principles for Modulating Specific Molecular Activities

The rational design of 5-(pyridin-3-yl)thiophen-2-amine derivatives for specific molecular activities relies on the principles of bioisosterism, structure-based design, and the modulation of physicochemical properties.

Bioisosteric Replacement: The thiophene ring is a well-known bioisostere of the phenyl ring. nih.govnih.gov This principle can be exploited to replace phenyl groups in known active compounds with a thiophene ring to improve properties such as metabolic stability and binding affinity. Similarly, the pyridine ring can be used to replace a phenyl group to enhance biochemical potency, improve permeability, and address protein-binding issues. mdpi.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to design derivatives that fit optimally into the binding site. This involves designing substituents on the amino group, thiophene ring, and pyridine ring that make specific, favorable interactions with the amino acid residues of the target protein. For example, identifying a hydrophobic pocket in the target would guide the introduction of lipophilic substituents at the corresponding position on the scaffold.

Mechanistic Insights Derived from Structural Variations

Structural variations in the this compound scaffold provide valuable insights into the mechanism of action at a molecular level.

Probing Key Interactions: By systematically modifying each part of the molecule and observing the effect on biological activity, researchers can identify the key interactions that are essential for binding to the target. For example, if replacing the 2-amino group with a methyl group abolishes activity, it strongly suggests that a hydrogen bond donation from the amino group is critical for the mechanism of action.

Understanding Selectivity: The selectivity of a compound for a particular biological target over others can often be attributed to subtle structural differences. For instance, introducing a bulky substituent on the thiophene ring might prevent the molecule from binding to a related target with a smaller binding pocket, thus enhancing selectivity. In the development of kinase inhibitors, achieving selectivity is paramount, and this is often accomplished by exploiting small differences in the amino acid residues of the kinase active sites.

Influence on Conformation: The substitution pattern can influence the preferred conformation of the molecule, which in turn affects its ability to bind to the target. For example, intramolecular hydrogen bonding between substituents on the thiophene and pyridine rings could lock the molecule into a specific, more active conformation. Conversely, steric clashes between bulky substituents could force the molecule into an inactive conformation. In a study on thieno[2,3-b]pyridines, intramolecular cyclization resulted in a more rigid structure that negatively affected binding to adenosine (B11128) receptors, likely due to steric hindrance. nih.gov

Molecular Interactions and Binding Affinity Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand, such as 5-(Pyridin-3-yl)thiophen-2-amine, to a target protein or nucleic acid. However, no studies presenting molecular docking investigations for this specific compound could be identified.

Prediction of Binding Modes and Affinities with Cellular Components

Without docking studies, any prediction of how this compound binds to cellular targets would be purely speculative. The following subsections outline the types of analyses that are currently missing from the scientific record for this compound.

There are no available research findings that describe the docking of this compound into the active sites of any enzymes. Consequently, information regarding its potential enzyme inhibitory activity, the specific amino acid residues it might interact with, and its predicted binding energy is not available.

Similarly, the scientific literature lacks any studies on the binding profile of this compound with any known receptors. Such studies would be essential to understand its potential effects on cellular signaling pathways.

The potential for this compound to interact with DNA or other nucleic acids has not been explored in any published research. Therefore, its mode of binding, such as intercalation or groove binding, remains unknown.

Oncoproteins are key targets in cancer research. However, no molecular docking or binding studies have been published that investigate the interaction of this compound with any oncoproteins.

Analysis of Specific Intermolecular Forces

A detailed analysis of the intermolecular forces that would stabilize the binding of this compound to a biological target, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions, is contingent on the availability of molecular docking data. As no such data exists, a discussion of these specific forces is not possible.

Dynamics of Ligand-Target Interactions through Advanced Computational Techniques

While static models provide a snapshot of binding, the reality of molecular interactions is dynamic. Advanced computational techniques like Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of the ligand-target complex. MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in mediating interactions. For similar classes of compounds, MD simulations have been used to understand the binding modes and affinity with their targets. mdpi.com These simulations provide a more realistic picture of the binding event, capturing the subtle conformational adjustments that occur upon ligand binding.

Computational Approaches for Binding Energy Estimation and Free Energy Calculations

To quantify the strength of the ligand-target interaction, computational methods are used to estimate the binding free energy. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly applied to trajectories generated from MD simulations. These methods calculate the individual contributions of different energy terms (e.g., van der Waals, electrostatic, solvation) to the total binding free energy. For instance, 3D-QSAR studies on related compounds have shown that steric, electrostatic, and hydrophobic fields play crucial roles in binding affinity. mdpi.com Such calculations are invaluable for understanding the key drivers of binding and for guiding the optimization of lead compounds.

Computational TechniquePurpose
Molecular Dynamics (MD) SimulationsTo study the dynamic behavior and stability of the ligand-target complex.
MM/PBSA and MM/GBSATo estimate the binding free energy and its energetic components.

Advanced Research Applications of 5 Pyridin 3 Yl Thiophen 2 Amine and Its Derivatives

Organic Electronics and Optoelectronic Materials Development

The intrinsic electronic properties of 5-(pyridin-3-yl)thiophen-2-amine and its derivatives make them promising candidates for a variety of organic electronic and optoelectronic applications. The ability to modify their structure allows for the fine-tuning of electronic and physical properties to meet the specific demands of various devices.

Role in Organic Semiconductors and Charge Transport

The development of novel π-conjugated systems is a primary focus in the advancement of organic electronics. Thiophene-based conjugated polymers and molecules are extensively studied for their role in facilitating charge transport. The regioregularity of polymer backbones and the crystalline packing of small molecules are critical factors that influence their charge transport capabilities. chemrxiv.orgacs.org In donor-acceptor type molecules, the frontier energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The pyridine (B92270) unit can help achieve deep HOMO levels, which is advantageous for blocking holes, while also allowing for suitable LUMO levels that facilitate smooth electron injection. rsc.org

Theoretical studies on related thiophene-based systems provide insights into their charge transport mechanisms. rsc.orgdntb.gov.ua For instance, computational models of thiophene-substituted naphthyridine crystalline materials, which share structural motifs with pyridinyl-thiophenes, suggest they are a promising class of organic π-conjugated systems. These materials have a demonstrated ability to self-assemble into one-dimensional stacking motifs, which are beneficial for charge propagation. rsc.org The interaction strength between charge carriers and acoustic phonons, as described by the deformation potential, is a key parameter in evaluating charge transport. chemrxiv.orgacs.org Band structure calculations often reveal the dimensionality of charge transport, with large bandwidths typically indicating high charge mobility along specific crystallographic axes. chemrxiv.org

Table 1: Key Factors Influencing Charge Transport in Thiophene-Based Organic Semiconductors

Parameter Description Significance in Pyridinyl-Thiophene Systems
Regioregularity The specific orientation of monomer units within a polymer chain (e.g., head-to-tail). A high degree of regioregularity can lead to well-ordered crystalline phases, enhancing charge mobility. chemrxiv.orgacs.org
π-π Stacking The non-covalent interaction between aromatic rings in adjacent molecules. Close π-stacking facilitates the overlap of molecular orbitals, creating pathways for efficient charge transport. dntb.gov.ua
Frontier Orbitals (HOMO/LUMO) The highest and lowest energy levels occupied and unoccupied by electrons, respectively. The donor-acceptor nature of pyridinyl-thiophenes allows for tuning of HOMO/LUMO levels for efficient charge injection and transport. rsc.org
Bandwidth The range of allowed energy levels for electrons in the crystalline solid. A larger bandwidth in the band structure is characteristic of higher charge carrier mobility. chemrxiv.org

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

Pyridine derivatives are recognized for their utility as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). Their function is to improve current efficiency, external quantum efficiency, and the thermal stability of the devices. rsc.org The donor-acceptor structure inherent in molecules like this compound is beneficial for these applications. This structure is often employed in materials designed for thermally activated delayed fluorescence (TADF) and other advanced OLED technologies. rsc.org

The performance of OLEDs relies on the balanced injection and transport of holes and electrons. Pyridine-based materials can be engineered to have high triplet energy, which is crucial for preventing the quenching of excitons in phosphorescent OLEDs, and low operating voltages. rsc.org Furthermore, their ability to form smooth, uniform films is vital for the fabrication of high-performance and durable electronic devices. rsc.org The development of dopant-free hole-transporting materials (HTMs) and electron-transporting materials (ETMs) is a significant research direction, and pyridine derivatives are actively being explored for this purpose in devices like perovskite solar cells as well. rsc.org

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. The donor-acceptor architecture is a well-established molecular design strategy for enhancing NLO response. In molecules like this compound, the aminothiophene group acts as an electron donor and the pyridine ring as an electron acceptor, connected by a π-conjugated thiophene (B33073) bridge. This intramolecular charge transfer character can lead to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO activity.

Research into related heterocyclic systems has shown that compounds like pyrano[2,3-d]pyrimidines are being studied for their potential as NLO materials. nih.gov The specific arrangement of donor and acceptor groups and the nature of the π-conjugated linker are critical in maximizing the NLO response. While direct NLO studies on this compound are not extensively documented in the provided results, its structural features strongly suggest it as a candidate for such investigations.

Supramolecular Chemistry and Crystal Engineering

The presence of both hydrogen-bond donors (the amine group) and acceptors (the pyridine nitrogen) within the this compound structure makes it an excellent building block for designing complex supramolecular assemblies through crystal engineering.

Principles of Self-Assembly and Directed Molecular Organization

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For π-conjugated molecules, this process can lead to the formation of well-defined nanostructures like nanoparticles and nanofibers. nih.govresearchgate.net The final morphology of these assemblies can often be controlled by external conditions such as solvent composition. nih.govresearchgate.net

For example, a related thiophene-based derivative, TPPA, was observed to self-assemble into nanoparticles in organic solvents, but transformed into nanofibers as the proportion of water in the solvent mixture increased. nih.govresearchgate.net This demonstrates the principle of directed molecular organization, where intermolecular forces are manipulated to achieve a desired structure. The formation of these assemblies is often accompanied by changes in photophysical properties, such as fluorescence emission, which can be harnessed for various applications. nih.govresearchgate.net

Design of Hydrogen-Bonded Frameworks and Supramolecular Architectures

Hydrogen bonding is a powerful and directional tool in crystal engineering for constructing robust supramolecular architectures. The amine group (-NH₂) in this compound can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor. This dual functionality allows the molecules to link together, forming predictable patterns such as chains, sheets, or more complex three-dimensional networks.

The study of host-guest chemistry provides further opportunities for creating sophisticated supramolecular systems. Pillar[n]arenes, a class of macrocyclic host molecules, can form complexes with suitable guest molecules. nih.govresearchgate.net In one study, a thiophene-based derivative was used as a guest with a pillar nih.govarene host. The interaction, driven by forces including C-H···π interactions between the host's electron-rich cavity and the guest's electron-deficient pyridine groups, led to the formation of a co-assembled system with unique properties, such as white-light emission. nih.govresearchgate.net This highlights how the specific functional groups on the this compound scaffold can be used to direct its inclusion into larger, functional supramolecular architectures.

Table 2: Supramolecular Interactions and Resulting Architectures

Interaction Type Functional Groups Involved Potential Supramolecular Architecture
Hydrogen Bonding Amine (-NH₂) as donor, Pyridine (N) as acceptor. Chains, sheets, 3D networks.
π-π Stacking Thiophene and Pyridine rings. Columnar stacks, layered structures.
Host-Guest Chemistry Pyridine ring as guest with macrocyclic hosts (e.g., Pillararenes). Co-assembled host-guest complexes, stimuli-responsive materials. nih.govresearchgate.net

Analytical Chemistry Applications

The unique structural scaffold of this compound, which combines an electron-rich thiophene ring with a pyridine moiety, provides a versatile platform for the development of advanced analytical reagents. The presence of nitrogen and sulfur heteroatoms, along with the aromatic systems, allows for a range of interactions with analytes, making its derivatives promising candidates for various applications in analytical chemistry, particularly in spectroscopic analysis.

Development as Reagents in Spectroscopic Analysis

Derivatives of this compound are of significant interest in the development of new reagents for spectroscopic analysis, including colorimetric and fluorescent sensors. The core structure can be readily functionalized to create chemosensors that exhibit changes in their photophysical properties, such as absorption or emission spectra, upon binding to specific ions or molecules. This change allows for the qualitative and quantitative determination of the target analyte.

Research into structurally similar thiophene-pyridine hybrids has demonstrated the viability of this approach. For instance, a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid has been synthesized and shown to be a highly selective fluorescent sensor for Fe(III) ions. nih.gov The design of such sensors often involves incorporating a fluorophore and a receptor unit into a single molecule. The pyridine and thiophene nitrogens and the amino group in derivatives of this compound can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence.

Similarly, benzylidene amino aryl-pyridinone derivatives have been developed for the dual-metal sensing of Fe³⁺ and Hg²⁺. rsc.org These compounds act as chemosensors, displaying changes in their fluorescence properties in the presence of these specific cations. rsc.org This principle can be extended to derivatives of this compound, where the introduction of appropriate functional groups could lead to selective and sensitive detection of various metal ions.

Furthermore, thiophene aromatic amine derivatives have been designed as two-photon probes for the detection of picric acid and for monitoring pH. researchgate.net This highlights the potential for creating multi-functional sensors from the this compound scaffold, capable of detecting not only metal ions but also organic molecules and changes in the chemical environment.

The following table summarizes the performance of some reported chemosensors based on similar thiophene-pyridine structures.

Sensor TypeTarget Analyte(s)Limit of Detection (LOD)Spectroscopic MethodReference
FluorescentFe³⁺5.84 x 10⁻⁵ MEmission Spectroscopy nih.gov
ColorimetricFe³⁺4.56 x 10⁻⁵ MAbsorbance Spectroscopy nih.gov
FluorescentFe³⁺1.03 x 10⁻⁷ M⁻¹Fluorescence Spectroscopy rsc.org
FluorescentHg²⁺1.71 x 10⁻⁷ M⁻¹Fluorescence Spectroscopy rsc.org
Two-Photon ProbePicric Acid, pHNot SpecifiedTwo-Photon Fluorescence researchgate.net

Interaction with Target Molecules for Specificity and Sensitivity

The specificity and sensitivity of analytical reagents derived from this compound are governed by the nature of the interaction between the reagent and the target molecule. The pyridine nitrogen, the amino group on the thiophene ring, and the sulfur atom of the thiophene can all participate in coordination with metal ions or in hydrogen bonding with other molecules.

The design of the receptor pocket is crucial for achieving high specificity. By modifying the substituents on the pyridine and thiophene rings, it is possible to create a binding site that is sterically and electronically complementary to a specific target analyte. This tailored approach minimizes interference from other species present in the sample matrix, thereby enhancing the selectivity of the sensor.

For example, in the case of the di(thiophen-2-yl) substituted pyrene-pyridine sensor for Fe(III), the selectivity is achieved through the specific coordination geometry preferred by the Fe(III) ion, which matches the arrangement of the nitrogen atoms in the pyridine and the sulfur atoms in the thiophene rings. nih.gov The high sensitivity of these sensors is often attributed to efficient signaling mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), which are triggered upon analyte binding.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the binding energies and geometries of the sensor-analyte complexes, aiding in the rational design of new and improved reagents. nih.gov These theoretical studies can provide valuable insights into the factors that control the specificity and sensitivity of the interaction, guiding the synthetic efforts towards the most promising molecular structures.

The interaction of these chemosensors with target analytes can be summarized as follows:

SensorTarget AnalyteKey Interaction SitesProposed MechanismReference
Di(thiophen-2-yl) substituted pyrene-pyridineFe³⁺Pyridine and thiophene heteroatomsCoordination leading to fluorescence quenching nih.gov
Benzylidene amino aryl-pyridinone derivativeFe³⁺, Hg²⁺Not explicitly detailed, likely involves nitrogen and oxygen atomsChelation-enhanced fluorescence changes rsc.org
Thiophene aromatic amine derivativePicric AcidElectron-rich aromatic systemElectron transfer quenching fluorescence researchgate.net
Thiophene aromatic amine derivativeH⁺Amino groupProtonation altering intramolecular charge transfer researchgate.net

Future Directions and Emerging Research Avenues for 5 Pyridin 3 Yl Thiophen 2 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The paradigm of drug discovery and materials science is being reshaped by the advent of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools offer the ability to analyze vast datasets, identify complex patterns, and make predictions with increasing accuracy, thereby accelerating the design-test-learn cycle. mdpi.com For 5-(pyridin-3-yl)thiophen-2-amine, the application of AI and ML promises to significantly enhance the efficiency of designing novel derivatives with optimized properties.

Machine learning models, such as deep neural networks and support vector machines, can be trained on existing chemical libraries containing thiophene (B33073) and pyridine (B92270) moieties. By learning from the structure-activity relationships (SAR) within these datasets, these models can predict the biological activities of new, virtual derivatives of this compound. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. Furthermore, AI can be employed to predict a wide range of physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), a crucial step in early-stage drug development. nih.gov Generative AI models can even propose entirely new molecular structures based on the this compound scaffold, tailored to fit a specific biological target with high affinity and selectivity. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Predictive Modeling Training algorithms on existing data to forecast biological activity, toxicity, and pharmacokinetic profiles of novel derivatives. nih.gov Prioritization of high-potential candidates for synthesis, reducing failure rates in preclinical stages. mdpi.com
De Novo Design Using generative models to create novel molecular structures based on the core scaffold, optimized for specific targets. mdpi.com Discovery of innovative compounds with improved efficacy and novel mechanisms of action.
SAR Analysis Identifying subtle and complex structure-activity relationships that may not be apparent through traditional analysis. Deeper understanding of the molecular features crucial for biological activity, guiding more precise molecular modifications.

| Synthesis Prediction | Proposing feasible and efficient synthetic pathways for newly designed compounds. mdpi.com | Accelerating the synthesis of novel derivatives and overcoming potential synthetic challenges. |

Exploration of Novel and Unconventional Synthetic Pathways

While established synthetic methods provide access to this compound and its analogs, the future lies in the exploration of more efficient, sustainable, and versatile synthetic strategies. The development of novel synthetic pathways is crucial for generating a diverse library of derivatives for biological screening and for enabling large-scale, cost-effective production.

Future research could focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches. One promising avenue is the use of multi-component reactions (MCRs), where three or more reactants combine in a single step to form the desired product. This approach significantly reduces the number of synthetic steps, purification processes, and waste generation. Another area of exploration is the development of novel catalytic systems. For instance, while palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are effective for creating the bi-aryl linkage between the pyridine and thiophene rings, research into more sustainable and cheaper metal catalysts (e.g., copper, iron, or nickel) is a key objective. Furthermore, flow chemistry presents a powerful platform for the synthesis of this compound, offering precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Unconventional activation methods, such as photoredox catalysis or mechanochemistry, could also unlock new reaction pathways that are inaccessible under conventional thermal conditions.

Table 2: Comparison of Synthetic Approaches for Heterocyclic Compounds

Synthetic Strategy Traditional Approach Novel/Unconventional Approach
Core Assembly Stepwise construction of each heterocyclic ring followed by coupling. Convergent synthesis using multi-component reactions (MCRs) or tandem/cascade reactions. koreascience.kr
Catalysis Use of stoichiometric reagents or traditional palladium catalysts. researchgate.net Exploration of earth-abundant metal catalysts (Fe, Cu), photoredox catalysis, or biocatalysis.
Reaction Conditions Often requires high temperatures and prolonged reaction times in batch reactors. Utilization of flow chemistry for enhanced control and scalability; mechanochemical synthesis to reduce solvent use.

| Functionalization | Late-stage functionalization often requires harsh conditions and may lack regioselectivity. | C-H activation strategies to directly introduce functional groups onto the pyridine or thiophene rings with high precision. |

Advanced In Silico Screening and Predictive Modeling for Structure-Function Relationships

To rationally design new molecules based on the this compound scaffold, a deep understanding of its structure-function relationships is paramount. Advanced in silico screening and predictive modeling techniques are indispensable tools for elucidating these relationships at a molecular level.

Molecular docking simulations can be used to screen large virtual libraries of this compound derivatives against the three-dimensional structures of various biological targets, such as enzymes or receptors. rsc.org This allows for the prediction of binding affinities and binding modes, providing insights into which derivatives are most likely to be active. For instance, recent studies on related compounds have successfully used molecular docking to identify potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. nih.gov

Beyond simple docking, more sophisticated methods like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound when bound to its target. MD simulations provide a more realistic picture of the molecular interactions and can help to explain the structural basis for a compound's activity or selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed by correlating the structural features of a series of derivatives with their experimentally determined biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds, further guiding the design process.

Development of Multifunctional Hybrid Systems Incorporating the Compound

A significant emerging trend in medicinal chemistry is the design of multifunctional or hybrid molecules that can interact with multiple biological targets simultaneously. This approach is particularly promising for the treatment of complex, multifactorial diseases like cancer or neurodegenerative disorders. The this compound scaffold is an excellent starting point for the development of such hybrid systems.

By strategically linking the this compound core to other pharmacophores, it is possible to create single chemical entities with a dual or even triple mode of action. For example, the amine group on the thiophene ring provides a convenient handle for chemical modification, allowing it to be coupled with other biologically active molecules. researchgate.net A hybrid molecule could be designed to inhibit two different protein kinases involved in a specific cancer pathway, potentially leading to a synergistic therapeutic effect and a reduced likelihood of drug resistance. Another possibility is to conjugate the compound to a molecule that improves its pharmacokinetic properties or targets it to a specific tissue or cell type. The design of such systems requires a thorough understanding of the SAR of both pharmacophores and the nature of the linker connecting them to ensure that the desired biological activities are retained or enhanced.

Q & A

Q. What are the optimized synthetic routes for 5-(Pyridin-3-yl)thiophen-2-amine, and how can reaction yields be improved?

A modified Gewald approach has been adapted for similar thiophene-pyridine hybrids, involving sequential Knoevenagel condensation, cyclization, and amine coupling. Key steps include:

  • Generating intermediates via nucleophilic ring-opening of S₈ with NaHCO₃ as a base to stabilize reactive species.
  • Using formamidine acetate as a coupling agent for pyridinyl-thiophene bond formation under mild THF reflux conditions (60–70°C).
  • Monitoring reaction progress via TLC and isolating products via acid-base extraction. Yields >70% are achievable with purified starting materials and inert atmosphere control .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • ¹H-NMR : The NH₂ group typically appears as a broad singlet near δ 5.5–6.0 ppm. Thiophene protons resonate as doublets (J ≈ 3–5 Hz) between δ 6.8–7.5 ppm, while pyridinyl protons show splitting patterns consistent with 3-substitution (e.g., a triplet for H-4 at δ 8.5–8.7 ppm).
  • ¹³C-NMR : The C-2 amine-bearing carbon appears at ~150 ppm, with thiophene carbons between 120–140 ppm and pyridinyl carbons at 125–155 ppm.
  • IR : NH₂ stretches (3300–3400 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively) confirm functional groups .

Advanced Research Questions

Q. How can intermediate instability during synthesis be mitigated?

Labile intermediates (e.g., thiirane derivatives) require:

  • Low-temperature stabilization (−20°C to 0°C) during isolation.
  • Use of non-polar solvents (hexane/EtOAc mixtures) to minimize decomposition.
  • Rapid characterization via in-situ FTIR or LC-MS to avoid prolonged exposure to ambient conditions .

Q. What density functional theory (DFT) methods are suitable for analyzing electronic properties?

The Colle-Salvetti correlation-energy functional, combined with hybrid functionals (e.g., B3LYP), accurately predicts:

  • Electron density distribution, highlighting charge transfer between pyridinyl and thiophene moieties.
  • Local kinetic energy density for assessing reactive sites (e.g., NH₂ group nucleophilicity). Basis sets like 6-311++G(d,p) are recommended for sulfur- and nitrogen-containing systems .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder : Pyridinyl-thiophene torsional angles may cause disorder; applying SHELXL’s PART instruction with isotropic displacement parameters improves model accuracy.
  • Hydrogen Bonding : NH₂ groups form weak H-bonds with solvent molecules. Using high-resolution data (≤0.8 Å) and refining hydrogen positions with riding models (HFIX) enhances structural reliability .

Q. How do substituents on the pyridine ring affect biological activity?

Molecular docking studies on analogous compounds reveal:

  • Electron-withdrawing groups (e.g., -CF₃) enhance binding to kinase targets (e.g., CSF1R) via hydrophobic pocket interactions.
  • Steric effects from bulky substituents reduce affinity, as shown in anti-inflammatory assays with IC₅₀ shifts >50% .

Q. How can conflicting spectroscopic data between synthetic batches be resolved?

  • Case Study : Discrepancies in NH₂ IR peaks may arise from moisture absorption. Dry KBr pellet preparation and vacuum-drying samples for 24 hr ensure reproducibility.
  • NMR Artifacts : Solvent impurities (e.g., DMSO-d₆ residual water) can obscure signals. Use deuterated chloroform (CDCl₃) with molecular sieves for sharper peaks .

Methodological Notes

  • Synthetic Reproducibility : Strict control of reaction stoichiometry (1:1.2 molar ratio for amine coupling) and inert gas purging are critical .
  • Computational Validation : Compare DFT-predicted vs. experimental NMR chemical shifts (RMSD <0.3 ppm validates accuracy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.